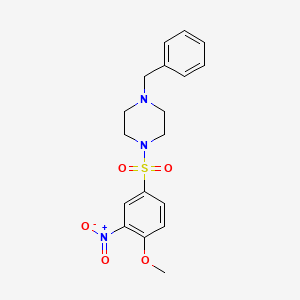

1-Benzyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

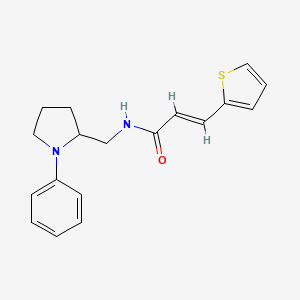

“1-Benzyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine” is a chemical compound with the linear formula C19H21N3O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

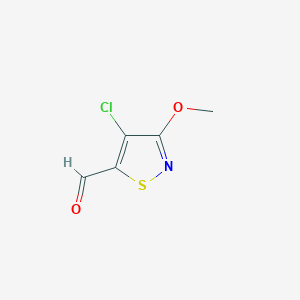

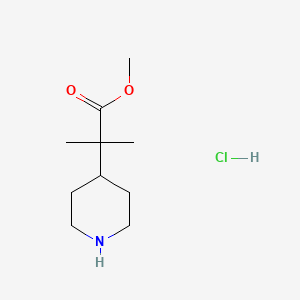

Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine” is represented by the linear formula C19H21N3O4 . The molecular weight of the compound is 355.397 .Physical And Chemical Properties Analysis

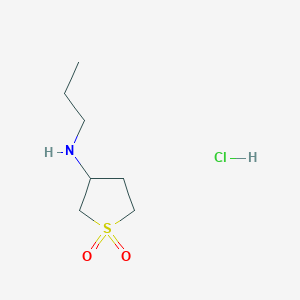

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 553.5±60.0 °C at 760 mmHg, and a flash point of 288.5±32.9 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . The compound’s polar surface area is 104 Å^2 .Applications De Recherche Scientifique

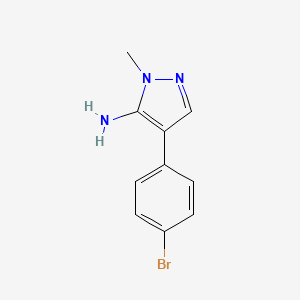

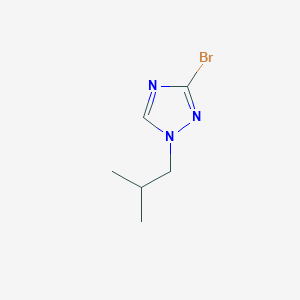

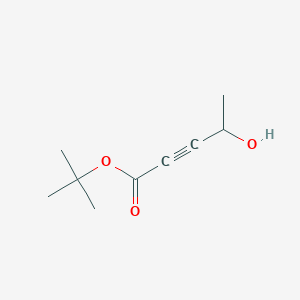

- Synthesis and Characterization : Researchers have synthesized a diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues using click chemistry. These compounds were obtained by reacting 4-O-propargylated benzaldehyde with various organic bromides/azides .

- Testing Against Microorganisms : The synthesized compounds were tested in vitro for antimicrobial activity. Most of them exhibited good-to-excellent antimicrobial effects against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (Candida albicans and Aspergillus niger) .

- Specific Potency : Compound 7b was particularly potent against B. subtilis, while showing activity comparable to ciprofloxacin against E. coli. Compounds 4h and 4i were comparable to fluconazole against A. niger .

- Molecular Docking Studies : Researchers investigated the binding mode of compound 7b into the active site of E. coli topoisomerase II DNA gyrase B .

- Cytotoxicity : Indole derivatives, including 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole (compound 56), showed potent anticancer activity against selected human cancer cell lines .

- Peptide Bond Surrogate : The 1,4-disubstituted 1,2,3-triazoles in this compound act as surrogates for peptide bonds, offering chemical and biological stability .

- Broad Pharmacological Activities : 1,2,3-triazoles are associated with a range of pharmacological activities, including anticancer, anti-tubercular, antimalarial, and antimicrobial effects .

Antimicrobial Activity

Biological Potential of Indole Derivatives

Other Potential Applications

Orientations Futures

Propriétés

IUPAC Name |

1-benzyl-4-(4-methoxy-3-nitrophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-26-18-8-7-16(13-17(18)21(22)23)27(24,25)20-11-9-19(10-12-20)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTXCOCSCNBTGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2467339.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2467341.png)

![2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2467344.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide](/img/structure/B2467349.png)